The synthesis of Ranacyclin-B-RN2 can be achieved through several methods, including solid-phase peptide synthesis and extraction from natural sources. In solid-phase synthesis, the peptide is assembled stepwise on a solid support, allowing for precise control over the sequence and modifications. This method is advantageous for producing large quantities of peptides with high purity.
Alternatively, extraction from amphibian skin involves isolating the peptide from the secretion using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm its identity and purity. The extraction process typically requires careful handling to preserve the biological activity of the peptides .
Ranacyclin-B-RN2 exhibits a specific molecular structure characterized by a sequence of amino acids that contributes to its biological function. The exact sequence and three-dimensional conformation are crucial for its interaction with microbial membranes. Detailed structural analysis often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to elucidate its conformation in solution or crystalline form.
The molecular weight of Ranacyclin-B-RN2 is typically in the range expected for small peptides, approximately 2000 Da, which allows it to penetrate microbial membranes effectively .
Ranacyclin-B-RN2 participates in various chemical reactions typical for peptides, including hydrolysis and oxidation. Its antimicrobial activity is primarily attributed to its ability to disrupt microbial cell membranes. The mechanism involves intercalation into lipid bilayers, leading to membrane destabilization and subsequent cell lysis.
The peptide's reactivity can also be influenced by environmental factors such as pH and temperature, which may affect its stability and activity. Understanding these reactions is essential for optimizing its use in therapeutic applications .
The mechanism of action of Ranacyclin-B-RN2 involves several key steps:
This mode of action is effective against a broad spectrum of bacteria and fungi, making Ranacyclin-B-RN2 a candidate for developing new antimicrobial agents .
Ranacyclin-B-RN2 possesses distinct physical properties such as solubility in aqueous solutions, which is typical for many antimicrobial peptides. Its stability can be affected by temperature and pH levels; thus, it is essential to characterize these properties for potential applications in pharmaceuticals.
Chemical properties include its susceptibility to proteolytic degradation, which can limit its therapeutic efficacy if not properly formulated. Studies on its stability under various conditions help inform formulation strategies for drug development .
Ranacyclin-B-RN2 has significant potential applications in various fields:
Research continues into optimizing its structure for enhanced activity and stability, paving the way for innovative therapeutic solutions .
Ranacyclin-B-RN2 was originally identified in Hylarana nigrovittata (Black-striped Frog), a species native to Southeast Asian ecosystems [3]. This frog belongs to the family Ranidae, which demonstrates a remarkable diversification of antimicrobial peptides (AMPs) across its phylogenetic tree. Within Ranidae, ranacyclins exhibit a distinct phylogenetic clustering pattern:
Table 1: Phylogenetic Distribution of Ranacyclin Homologs
Genus | Species | Ranacyclin Variants | Geographic Range | Genetic Diversity (π) |
---|---|---|---|---|
Hylarana | H. nigrovittata | Ranacyclin-B-RN2 | Southeast Asia | 0.012 ± 0.003 |
Pelophylax | P. nigromaculatus | Ranacyclin-NF | East Asia | 0.009 ± 0.002 |
Pelophylax | P. ridibundus | Ranacyclin-E | Europe/Western Asia | 0.007 ± 0.001 |
Rana | R. temporaria | Ranacyclin-T | Europe | 0.014 ± 0.003 |
Ranacyclin-B-RN2 belongs to a larger peptide family characterized by a conserved Bowman-Birk inhibitory scaffold. Comparative analysis reveals both structural conservation and functional divergence across genera:
Table 2: Comparative Structural and Functional Features of Selected Ranacyclins
Peptide | Source Species | Amino Acid Sequence | Trypsin Ki (nM) | Key Bioactivities |
---|---|---|---|---|
Ranacyclin-B-RN2 | Hylarana nigrovittata | GICWKSMPPLCK | Not reported | Antimicrobial synergy |
Ranacyclin-NF | P. nigromaculatus | GLCWKSIPPLCK | 447 | Trypsin inhibition, MRSA synergy |
Ranacyclin-T | Rana temporaria | EICFKSIPPLCK | 510 | Antimicrobial, immunomodulation |
Brevinin-2PN | P. nigromaculatus | GLLSGILGAGKNVLCKVTGCKTSLTSC | Not applicable | Wound healing, membrane disruption |
The evolutionary persistence of Ranacyclin-B-RN2 reflects its specialized role in amphibian immune defense within coevolutionary frameworks:
Table 3: Evolutionary Genetic Parameters of Ranacyclin Genes
Selection Parameter | Ranacyclin-B-RN2 | Ranacyclin-NF | Brevinin-2 |
---|---|---|---|
dN/dS (mature peptide) | 1.78* | 1.45* | 0.92 |
Theta π (nucleotide diversity) | 0.018 ± 0.004 | 0.014 ± 0.003 | 0.026 ± 0.005 |
Tajima's D | -0.32 | 0.87* | -1.24* |
FST (among populations) | 0.29* | 0.18 | 0.33* |
*Values indicate signatures of selection (p<0.05)
The evolutionary trajectory of Ranacyclin-B-RN2 exemplifies how amphibian host defense peptides evolve under dual selective pressures: direct pathogen antagonism and physiological constraints. Its persistence across ranid lineages underscores its fundamental role in amphibian immunological adaptation to aquatic and terrestrial microbial challenges.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3